4-Acetamido-2-aminobenzoic acid

Vue d'ensemble

Description

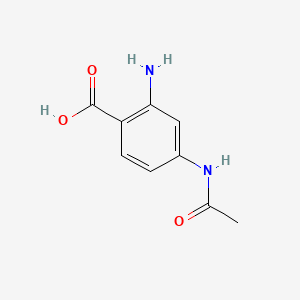

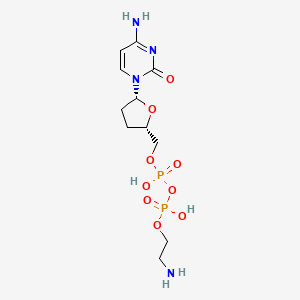

4-Acetamido-2-aminobenzoic acid, also known as Acedoben, is an organic compound that belongs to the class of benzoic acids . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . The molecular formula of this compound is C9H9NO3 .

Synthesis Analysis

The synthesis of 4-Acetamido-2-aminobenzoic acid involves several steps. In one study, eight esters, ten amides, and one imidazole derivative of 4-(2-chloroacetamido) benzoic acid were synthesized by Fischer’s esterification, Schotten-Baumann, and substitution reactions . Another study mentioned the synthesis of a similar compound, 4-acetamidobenzenesulfonamide, which involved the chlorosulfonation of the corresponding acetanilide .Molecular Structure Analysis

The molecular weight of 4-Acetamido-2-aminobenzoic acid is 179.17 g/mol . The linear formula of this compound is CH3CONHC6H4CO2H .Applications De Recherche Scientifique

Pharmaceutical Building Block

4-Acetamido-2-aminobenzoic acid: serves as a versatile building block in pharmaceuticals due to its structural flexibility. It can undergo substitutions at both the amino and carboxyl groups, making it ideal for developing a wide range of novel molecules with potential medical applications .

Anticancer Agent

Research has indicated that derivatives of 4-Acetamido-2-aminobenzoic acid exhibit anticancer properties. An in vitro study showed significant activity of a compound derived from 4-Acetamido-2-aminobenzoic acid with promising IC50 values, suggesting its potential as a therapeutic agent in cancer treatment .

Alzheimer’s Disease Treatment

Compounds based on 4-Acetamido-2-aminobenzoic acid have been studied for their anti-Alzheimer’s effects. These compounds have shown inhibitory activity against enzymes involved in the disease’s progression, offering a potential pathway for treatment .

Antimicrobial Applications

The antimicrobial properties of 4-Acetamido-2-aminobenzoic acid derivatives make them candidates for developing new antibacterial and antiviral agents. Their ability to target specific microbial processes can lead to novel treatments for infections .

Biosensor Development

4-Acetamido-2-aminobenzoic acid: is used in the development of biosensors. Electropolymerization of this compound on electrodes has been investigated for creating electrochemically functionalized platforms for biomolecule immobilization .

Pharmacokinetics Studies

This compound is also pivotal in pharmacokinetic studies. A validated analytical method using LC-MS/MS for determining 4-Acetamido-2-aminobenzoic acid in pharmacokinetic pilot studies in pigs has been developed, indicating the compound’s rapid absorption and elimination, which is crucial for drug development .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is the acetyl derivative of para-aminobenzoic acid (paba) . PABA is a key compound in the synthesis of folic acid, which is essential for bacterial growth . Therefore, it’s plausible that 4-Acetamido-2-aminobenzoic acid might interact with the same biochemical pathways.

Mode of Action

Given its structural similarity to PABA, it might interfere with the synthesis of folic acid, similar to how sulfonamides work . Sulfonamides are known to compete with PABA for incorporation into folic acid , inhibiting bacterial growth.

Biochemical Pathways

If it acts similarly to paba, it could impact the synthesis of folic acid, a crucial component for dna replication in bacteria .

Result of Action

If it acts similarly to PABA, it could potentially inhibit bacterial growth by interfering with folic acid synthesis .

Propriétés

IUPAC Name |

4-acetamido-2-aminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,10H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQWBWVICSDDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195714 | |

| Record name | 4-Acetylamino-2-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamido-2-aminobenzoic acid | |

CAS RN |

43134-76-5 | |

| Record name | 4-Acetylamino-2-aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043134765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylamino-2-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4R,5R)-5-(benzenesulfinyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1206691.png)

![N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B1206695.png)

![4-[(2-Ethyl-1-oxobutyl)amino]benzoic acid ethyl ester](/img/structure/B1206696.png)

![2-[(4R,5S,7R,8R,11R,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1206700.png)

![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)

![(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate](/img/structure/B1206706.png)